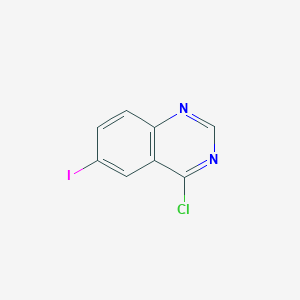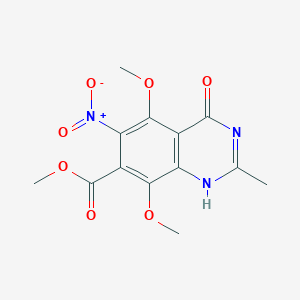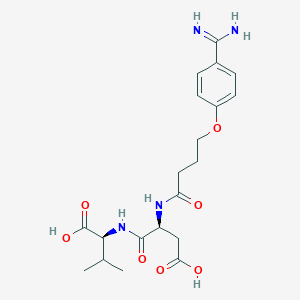
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine, commonly known as AAV, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, gene therapy, and imaging. AAV is a fusion peptide that consists of three different amino acids, namely aspartic acid, valine, and amidinophenylalanine.
Scientific Research Applications
QSAR Studies on Novel Fibrinogen Inhibitors
Tanaka and Fujiwara (1996) conducted a quantitative structure-activity relationship (QSAR) study using a novel hydrophobic descriptor, log Pmw, on novel fibrinogen inhibitors, including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) derivatives. The study found that a suitable membrane affinity of fibrinogen inhibitors is crucial for their inhibitory activities, as evidenced by a good correlation coefficient in their quadratic curve analysis (Tanaka & Fujiwara, 1996).
Prodrug Activation Strategy
Toki et al. (2002) explored a new anticancer prodrug activation strategy using the 1,6-elimination reaction of p-aminobenzyl ethers, with a focus on a peptide including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine. This study demonstrated the potential of such peptides in releasing chemically unmodified anticancer drugs upon treatment with cathepsin B, a protease associated with rapidly growing and metastatic carcinomas (Toki et al., 2002).
Synthesis of Aminoacyl Derivatives
Cowley, Hough, and Peach (1971) described the synthesis of various aminoacyl derivatives, including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine. Their research contributed to understanding the chemical properties and potential applications of these compounds in glycopeptide synthesis and related biochemical processes (Cowley, Hough, & Peach, 1971).
Valine Dipeptide Organocatalysts
Huang et al. (2011) developed valine dipeptide organocatalysts containing two amide units for use in direct asymmetric intermolecular aldol reactions. This research contributes to the field of organocatalysis and demonstrates the utility of valine-based peptides in facilitating such reactions (Huang et al., 2011).
Protein Adducts for Biomonitoring
Sabbioni et al. (2001) researched the synthesis of adducts with amino acids, including valine and aspartic acid, for potential use as dosimeters in biomonitoring humans exposed to toluenediisocyanate. This study highlights the importance of these compounds in assessing exposure to industrial chemicals (Sabbioni et al., 2001).
properties
CAS RN |
147865-49-4 |
|---|---|
Product Name |
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine |
Molecular Formula |
C20H28N4O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |
InChI Key |
JFCXCBBSUORTNS-YOEHRIQHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Other CAS RN |
147865-49-4 |
synonyms |
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




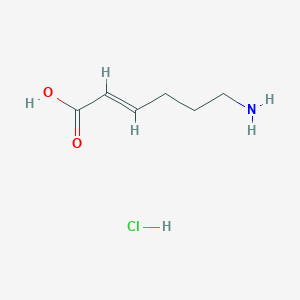
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
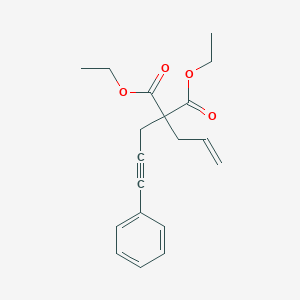
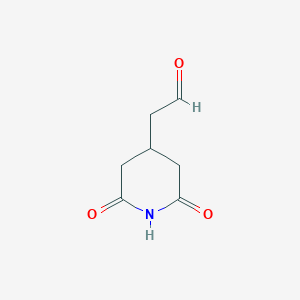
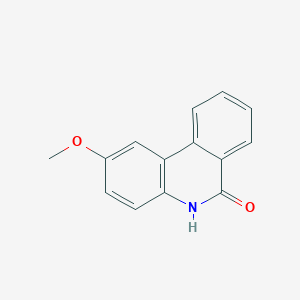
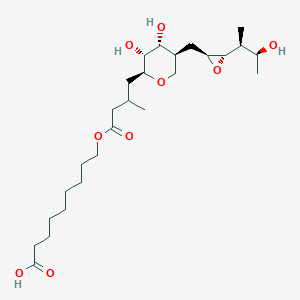
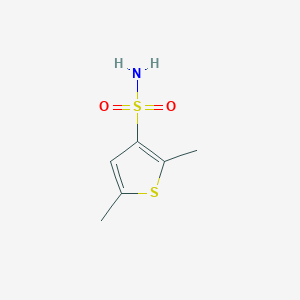
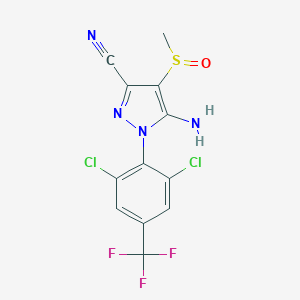
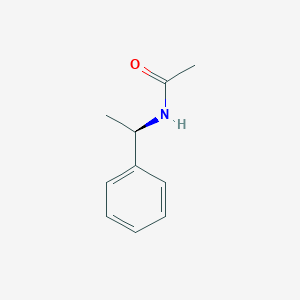
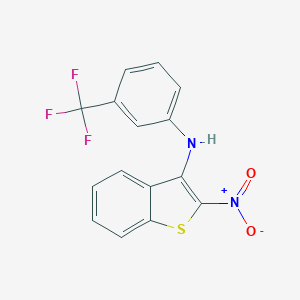
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
